TPSA and Hydrogen-Bond Acceptor Count Differentiation versus De-Cyano and Mono-Cyano Analogs
The target compound's dual-nitrile architecture yields a TPSA of 85.9 Ų and four hydrogen-bond acceptors, compared with an estimated TPSA of ~62 Ų and three acceptors for N-(1-cyanocyclohexyl)-2-phenoxyacetamide (para-cyano removed) and 2-(4-cyanophenoxy)-N-cyclohexylacetamide (cyclohexyl-cyano removed) [1][2]. This ~24 Ų TPSA difference is substantial in CNS MPO scoring, where TPSA thresholds of <70 Ų and 70-90 Ų separate high from moderate brain-penetrant probability classes [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 85.9 Ų (4 HBA, 1 HBD) |
| Comparator Or Baseline | Estimated TPSA ≈ 62 Ų for N-(1-cyanocyclohexyl)-2-phenoxyacetamide and 2-(4-cyanophenoxy)-N-cyclohexylacetamide (3 HBA, 1 HBD each) |
| Quantified Difference | ΔTPSA ≈ +24 Ų; +1 hydrogen-bond acceptor |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem) for target; comparator values estimated by fragment-based TPSA subtraction of para-cyano contribution |
Why This Matters
The TPSA differential places the target compound in a distinct CNS permeability class, making de-cyano analogs unsuitable as permeability surrogates in blood-brain barrier studies.
- [1] PubChem Compound Summary for CID 7818687. Computed TPSA, HBA, HBD, XLogP3. National Center for Biotechnology Information (2025). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. (Provides TPSA threshold context: <70 Ų high probability, 70-90 Ų moderate). View Source
